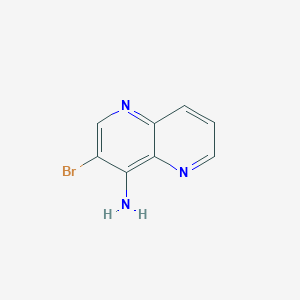
2-cyano-N-(pyridin-2-ylmethyl)acetamide
Descripción general
Descripción
2-cyano-N-(pyridin-2-ylmethyl)acetamide is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a pyridin-2-ylmethyl group attached to an acetamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of pyridin-2-ylmethylamine with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves stirring ethyl cyanoacetate with pyridin-2-ylmethylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrazole and pyrrole derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base catalyst such as sodium ethoxide.
Substitution Reactions: Common nucleophiles include amines and alcohols, with reactions often carried out in the presence of a base.
Cyclization Reactions: These reactions may require heating and the use of catalysts such as triethylamine.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyrazoles and pyrroles.
Substitution Reactions: Formation of substituted cyanoacetamides.
Cyclization Reactions: Formation of fused ring systems such as pyrazolo[3,4-d]1,2,3-triazine derivatives.
Aplicaciones Científicas De Investigación
2-cyano-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(pyridin-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The cyano group and the pyridin-2-ylmethyl moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, which contribute to its diverse chemical and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with the pyridinyl group at the 4-position.
2-cyano-N-(furan-2-ylmethyl)acetamide: Contains a furan ring instead of a pyridine ring.
N-(pyridin-2-ylmethyl)acetamide: Lacks the cyano group.
Uniqueness
2-cyano-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the cyano and pyridin-2-ylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses .
Propiedades
IUPAC Name |
2-cyano-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJRBOZBEUZSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)
![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2714011.png)
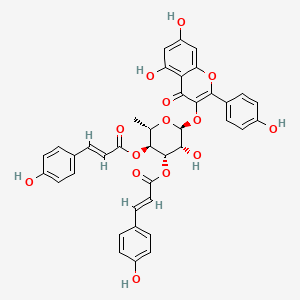

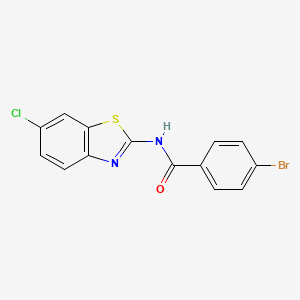
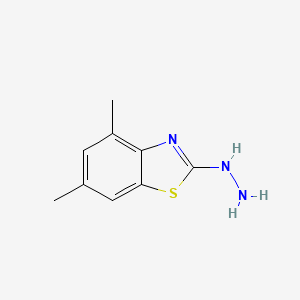
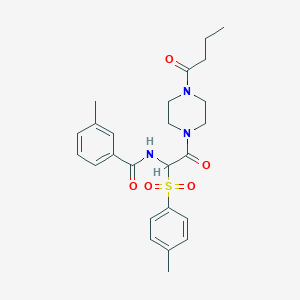

![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)
![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2714027.png)
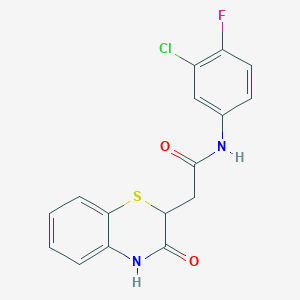
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2714030.png)
